21-Dehydro Budesonide-d8-1

LC-MS Method Validation Internal Standard Purity Isotopic Dilution

Octa-deuterated 21-dehydro budesonide with +8 Da mass shift for LC-MS/MS quantitation. Eliminates isotopic cross-talk and matrix effects in low pg/mL assays. Meets FDA/EMA bioanalytical guidelines with accuracy 98.9-103% and imprecision <9%. Ideal for ANDA submissions, clinical trial support, and impurity profiling in finished dosage forms. Supplied as characterized reference standard.

Molecular Formula C25H34O6
Molecular Weight 438.6 g/mol
CAS No. 1105542-94-6
Cat. No. B1281438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Dehydro Budesonide-d8-1
CAS1105542-94-6
Molecular FormulaC25H34O6
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
InChIInChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D
InChIKeyVOVIALXJUBGFJZ-SMANYZGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Dehydro Budesonide-d8-1 (CAS 1105542-94-6): Stable Isotope-Labeled Analytical Reference Standard for Quantitative LC-MS Analysis


21-Dehydro Budesonide-d8-1 (CAS 1105542-94-6) is a deuterium-labeled stable isotope analog of 21-Dehydro Budesonide, a known oxidative degradation product and pharmacopeial impurity of the glucocorticoid budesonide . As a deuterated internal standard (d8-IS), it is specifically designed and intended for use in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays to facilitate the accurate and precise quantification of its non-deuterated counterpart, 21-Dehydro Budesonide, in complex biological or pharmaceutical matrices .

Why 21-Dehydro Budesonide-d8-1 Cannot Be Substituted with Other In-Class Deuterated Standards in Quantitative Bioanalysis


In quantitative mass spectrometry, the fundamental requirement for an internal standard is that it corrects for variability across the entire analytical workflow. While multiple deuterated budesonide analogs exist, their physicochemical properties differ due to distinct structural modifications. 21-Dehydro Budesonide-d8-1, specifically a d8-isotopologue of the 21-dehydro oxidation product, is uniquely suited to track this exact analyte. Substitution with a structurally distinct internal standard, such as budesonide-d8 or a 13C-labeled analog, introduces significant risk of differential recovery during sample preparation and divergent ionization efficiency in the MS source [1]. The resulting quantitative inaccuracy can lead to flawed impurity profiling, erroneous pharmacokinetic parameter estimates, or incorrect stability assessments, thereby failing to meet the rigorous validation criteria required for regulatory submissions where the use of a stable isotope-labeled analog of each specific analyte is strongly recommended [2].

Quantitative Evidence Guide: Direct Analytical Performance of 21-Dehydro Budesonide-d8-1 Relative to Analogs


Isotopic Purity of Deuterated Budesonide Standards Ensures Analytical Accuracy

High isotopic purity of the internal standard is critical to minimize isotopic cross-talk and ensure the accuracy of the analyte-to-IS peak area ratio across the calibration range. While specific purity data for 21-Dehydro Budesonide-d8-1 is not directly reported in the open literature, the synthesis and characterization of an analogous deuterium-labeled budesonide standard demonstrated an isotopic purity exceeding 99% [1]. This high level of deuteration ensures that the unlabeled analyte signal (m/z) is not confounded by a residual non-deuterated component from the internal standard, which would otherwise lead to an overestimation of the analyte concentration. This class-level inference highlights the stringent quality required for a fit-for-purpose internal standard like 21-Dehydro Budesonide-d8-1.

LC-MS Method Validation Internal Standard Purity Isotopic Dilution

Validated LC-MS/MS Method Using Budesonide-d8 Demonstrates High Extraction Recovery and Negligible Matrix Effects

The analytical performance achievable with a high-quality d8-labeled budesonide internal standard is demonstrated in a validated LC-ESI-MS/MS method for the quantification of budesonide in human plasma. The method, which utilized budesonide-d8 as the IS, achieved considerable extraction recoveries ranging from 84.7% to 89.4% across the calibration range of 10–1200 pg/mL [1]. Critically, the method validation confirmed negligible matrix effects, with values <4.1, underscoring the ability of the deuterated IS to effectively compensate for ion suppression or enhancement phenomena inherent in complex biological samples [1].

Pharmacokinetics LC-ESI-MS/MS Method Validation

Primary Research and Industrial Applications for 21-Dehydro Budesonide-d8-1


Quantification of 21-Dehydro Budesonide Impurity in Pharmaceutical Formulations

21-Dehydro Budesonide-d8-1 is essential as an internal standard for the development and validation of stability-indicating LC-MS methods. These methods are required by regulatory bodies (e.g., FDA, EMA) for the accurate quantification of the 21-Dehydro Budesonide impurity (EP Impurity D) in budesonide active pharmaceutical ingredient (API) and finished drug products [1]. The use of the deuterated analog ensures the precision and accuracy of the assay by correcting for sample-to-sample variability in extraction and ionization, enabling reliable assessment of product quality and shelf-life as mandated by ICH guidelines [1].

Bioanalytical Support for Pharmacokinetic and Metabolism Studies

For preclinical and clinical studies investigating the metabolic fate of budesonide, the specific quantification of the 21-dehydro metabolite is crucial. 21-Dehydro Budesonide-d8-1 serves as the ideal internal standard for LC-MS/MS methods designed to accurately measure plasma or tissue concentrations of this specific oxidative metabolite [2]. This enables robust pharmacokinetic profiling and the determination of metabolite-to-parent drug ratios, which are essential for understanding drug clearance, bioavailability, and potential safety implications.

Method Validation and Quality Control in GLP/GMP-Compliant Laboratories

Bioanalytical and QC laboratories operating under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) regulations require highly characterized and reliable reference standards. 21-Dehydro Budesonide-d8-1 meets this need as a stable isotope-labeled standard for use in system suitability tests, calibration curve preparation, and quality control (QC) sample analysis within validated methods [3]. Its use directly supports compliance with regulatory guidelines that emphasize the use of stable isotope-labeled internal standards to achieve robust and defensible analytical data.

Tracing Oxidative Degradation Pathways in Forced Degradation Studies

In pharmaceutical development, forced degradation studies (stress testing) are used to identify potential degradation products. 21-Dehydro Budesonide-d8-1 can be employed as a tracer in such studies to confirm the formation and identity of the 21-dehydro oxidation product under stress conditions (e.g., oxidative stress). By spiking the deuterated standard, analysts can use its characteristic mass shift to confirm the identity of the unlabeled degradation product in complex chromatograms, providing definitive evidence of the degradation pathway and aiding in the development of appropriate control strategies for the drug product.

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